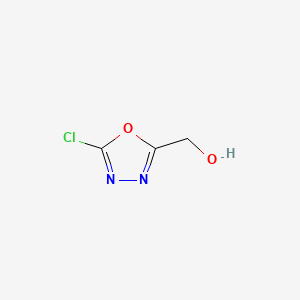![molecular formula C10H17NO3 B13664529 (Hexahydrospiro[[1,3]dioxolane-2,2'-pyrrolizin]-7a'-yl)methanol](/img/structure/B13664529.png)
(Hexahydrospiro[[1,3]dioxolane-2,2'-pyrrolizin]-7a'-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol: is a complex organic compound characterized by a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol typically involves a multi-step process. One common method includes the cyclization of a suitable precursor containing both dioxolane and pyrrolizine moieties. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxolane or pyrrolizine rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, (Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol serves as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its spirocyclic structure is of interest for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the materials science field, (Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol can be used in the synthesis of polymers and other materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the development of advanced materials.
Mechanism of Action
The mechanism by which (Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog with a similar dioxolane ring but lacking the spirocyclic structure.
Pyrrolizine: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness: (Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol stands out due to its spirocyclic structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,6'-2,3,5,7-tetrahydro-1H-pyrrolizine]-8'-ylmethanol |
InChI |
InChI=1S/C10H17NO3/c12-8-9-2-1-3-11(9)7-10(6-9)13-4-5-14-10/h12H,1-8H2 |
InChI Key |
QWHSOIXOIVQULF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3(CN2C1)OCCO3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13664450.png)
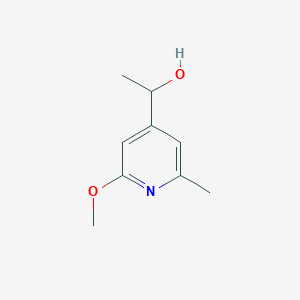
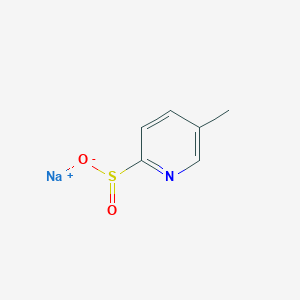
![5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13664469.png)

![3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13664483.png)
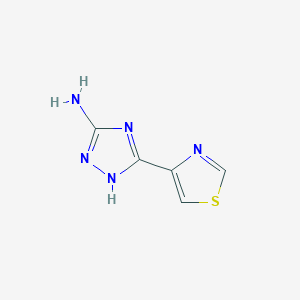
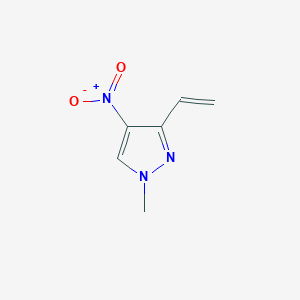
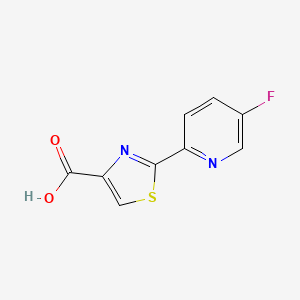
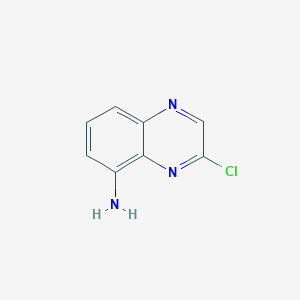
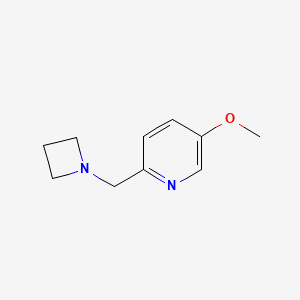

![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)
